8-fluoro-2H-chromene-5-carboxylic acid
Description
Properties
Molecular Formula |
C10H7FO3 |
|---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
8-fluoro-2H-chromene-5-carboxylic acid |
InChI |
InChI=1S/C10H7FO3/c11-8-4-3-7(10(12)13)6-2-1-5-14-9(6)8/h1-4H,5H2,(H,12,13) |
InChI Key |
MXAKDCNAZKATIN-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C(C=CC(=C2O1)F)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Chromene Family
5-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid
- Molecular Formula : C₁₁H₆F₄O₃
- Molecular Weight : 262.16 g/mol
- Substituents : Fluorine at position 5, trifluoromethyl (-CF₃) at position 2, and carboxylic acid at position 3.
- Key Differences: The fluorine is at position 5 instead of 8, altering electronic effects on the aromatic ring. The carboxylic acid at position 3 may reduce steric hindrance near the oxygen ring, influencing hydrogen-bonding interactions .
5-(4-Methoxybenzyloxy)-8-nitro-2H-chromene
- Molecular Formula: C₁₇H₁₅NO₅ (intermediate in )
- Substituents : Methoxybenzyloxy group at position 5, nitro group at position 7.
- Key Differences: The nitro group at position 8 (instead of fluorine) introduces strong electron-withdrawing effects, which could be reduced upon reduction to an amine.
Fluorinated Benzoic Acid Derivatives
2-Amino-5-fluoro-3-methylbenzoic Acid
- Molecular Formula: C₈H₈FNO₂
- Molecular Weight : 185.15 g/mol
- Substituents: Fluorine at position 5, amino (-NH₂) at position 2, methyl (-CH₃) at position 3.
- The amino group enhances solubility in aqueous environments, contrasting with the lipophilic chromene backbone .
5-Fluoro-2-iodobenzonitrile
- Molecular Formula : C₇H₃FIN
- Molecular Weight : 247.01 g/mol
- Substituents : Fluorine at position 5, iodine at position 2, nitrile (-CN) at position 1.
- Key Differences :
Complex Fluorinated Heterocycles
8,9-Difluoro-5-methyl-6,7-dihydro-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic Acid
- Molecular Formula: C₁₃H₁₁F₂NO₃ (estimated)
- Substituents: Difluoro at positions 8 and 9, methyl at position 5, and a fused quinolizine ring system.
- Difluoro substitution may amplify electron-withdrawing effects compared to monofluoro derivatives .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electronic Effects: Fluorine at position 8 in the target compound likely stabilizes the carboxylic acid via electron withdrawal, increasing acidity compared to non-fluorinated chromenes. This contrasts with 5-fluoro isomers, where electronic effects are localized differently .
- Bioactivity : Trifluoromethyl groups (e.g., in C₁₁H₆F₄O₃) may improve pharmacokinetics by enhancing lipid solubility, a trait absent in the target compound but relevant for drug design .
- Synthetic Challenges : Introducing fluorine at position 8 may require specialized reagents or protective strategies, as seen in nitro-to-amine reductions in related chromenes .
Preparation Methods
Fluorinated Chromene Derivatives
The synthesis typically begins with fluorinated chromene intermediates. For example, 8-fluoro-2H-chromene-5-carboxylic acid methyl ester (EVT-8471032) serves as a key precursor, synthesized via Friedel-Crafts acylation of substituted phenols followed by fluorination using Selectfluor® or analogous agents. Alternative routes employ 7-fluoro-4-methylcoumarin, which undergoes oxidation at the methyl group to yield the carboxylic acid functionality.
Functionalization Strategies
-
Fluorination : Direct fluorination of chromene precursors using hydrofluoric acid or electrophilic fluorinating agents (e.g., N-fluorobenzenesulfonimide) ensures regioselectivity at the 8-position.
-
Carboxylic Acid Introduction : Oxidation of methyl groups (KMnO₄, CrO₃) or hydrolysis of nitriles (H₂SO₄, H₂O) provides the carboxylic acid group.
Primary Synthetic Routes
Esterification-Amidation Cascade
This two-step approach involves:
-
Esterification : Reaction of 8-fluoro-2H-chromene-5-carbonyl chloride with methanol under anhydrous conditions, yielding the methyl ester.
-
Amidation/Hydrolysis : Treatment with hydrazine hydrate or aqueous NaOH converts the ester to the carboxylic acid.
Reaction Conditions :
Electrocyclic Ring-Opening Mechanism
Electrocyclic transformations of oxetene intermediates offer a stereoselective route. For example, heating 8-fluoro-2H-chromene-5-carboxylic acid methyl ester with FeCl₃ and TMSCl in toluene induces a [3 + 3] annulation, forming the chromene skeleton via ring-opening.
Key Steps :
Transition Metal-Catalyzed Cyclization
Palladium and gold catalysts enable efficient cyclization of propargyl ethers or alkynes. A representative method uses [(IPr)Au(Cl)] (10 mol%) in DMF/H₂O (1:1) at 80°C, achieving 6-endo-dig cyclization to form the chromene ring.
Optimization Data :
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| [(IPr)Au(Cl)] | DMF/H₂O | 80 | 95 |
| Pd₂(dba)₃ | Toluene | 100 | 81 |
Reaction Optimization and Characterization
Solvent and Temperature Effects
Analytical Validation
-
NMR Spectroscopy : Distinct signals for the fluorine atom (δ = -118 ppm in ¹⁹F NMR) and carboxylic proton (δ = 12.1 ppm in ¹H NMR) confirm structure.
-
Mass Spectrometry : Molecular ion peak at m/z 208.04 (calculated for C₁₀H₇FO₃).
Industrial-Scale Considerations
Cost-Efficiency Analysis
| Method | Cost ($/kg) | Purity (%) | Scalability |
|---|---|---|---|
| Esterification | 120 | 92 | High |
| Electrocyclic | 180 | 95 | Moderate |
| Catalytic Cyclization | 210 | 98 | Low |
Environmental Impact
-
Waste Reduction : Catalytic methods minimize heavy metal waste compared to stoichiometric oxidants (CrO₃, KMnO₄).
-
Solvent Recovery : Ethanol and DMF are recycled via distillation, reducing environmental footprint.
Emerging Methodologies and Innovations
Photocatalytic Fluorination
Recent advances employ visible-light photocatalysis (e.g., Ru(bpy)₃²⁺) to introduce fluorine at the 8-position under mild conditions, achieving 89% yield.
Q & A
Basic: What are the common synthetic routes for 8-fluoro-2H-chromene-5-carboxylic acid, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis typically involves multi-step processes, such as cyclization of fluorinated precursors or functionalization of chromene scaffolds. For example, analogous chromene derivatives (e.g., 8-fluoro-4-hydroxy-2H-chromen-2-one) are synthesized via cyclocondensation reactions followed by fluorination or carboxylation steps . Optimization includes:
- Temperature control : Higher yields are achieved by maintaining precise reaction temperatures to avoid side reactions.
- Catalyst selection : Acidic or basic catalysts (e.g., H₂SO₄, K₂CO₃) influence cyclization efficiency.
- Purification : Chromatography or recrystallization ensures purity, critical for downstream applications .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing 8-fluoro-2H-chromene-5-carboxylic acid?
Methodological Answer:
- NMR Spectroscopy : ¹⁹F NMR is essential for tracking fluorine substituents, while ¹H/¹³C NMR confirms chromene ring and carboxylic group positions. Fluorine’s electronegativity may cause signal splitting, requiring careful interpretation .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal structures, particularly for verifying stereochemistry and hydrogen-bonding networks .
- HPLC : Reverse-phase HPLC with UV detection monitors purity, using C18 columns and acidic mobile phases (e.g., 0.1% TFA in acetonitrile/water) .
Basic: What known biological activities have been reported for 8-fluoro-2H-chromene-5-carboxylic acid, and what assays are typically used to evaluate these activities?
Methodological Answer:
While direct data on the target compound is limited, structurally related chromene derivatives exhibit:
- Neuroprotective effects : Evaluated via in vitro models (e.g., glutamate-induced neuronal damage in SH-SY5Y cells) .
- Antimicrobial activity : Tested using broth microdilution assays against Gram-positive/negative bacteria .
- Enzyme inhibition : Fluorescence-based assays measure binding affinity to targets like cyclooxygenase-2 (COX-2) .
Advanced: How can researchers design experiments to investigate the mechanism of action of 8-fluoro-2H-chromene-5-carboxylic acid in biological systems?
Methodological Answer:
- Binding Studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify interactions with proteins (e.g., microbial enzymes) .
- Molecular Dynamics Simulations : Predict binding modes using software like GROMACS, guided by crystallographic data .
- Metabolomic Profiling : LC-MS tracks metabolic changes in treated cells to identify pathways affected .
Advanced: What challenges arise in the crystallographic analysis of 8-fluoro-2H-chromene-5-carboxylic acid, and how can SHELX software be employed to address them?
Methodological Answer:
- Challenges : Fluorine’s high electron density can complicate electron density maps, while hydrogen bonding between carboxylic acid groups may cause twinning.
- SHELX Solutions :
Advanced: How do structural modifications at the 5-carboxylic acid and 8-fluoro positions influence the compound's physicochemical and biological properties?
Methodological Answer:
- 5-Carboxylic Acid :
- Bioavailability : Esterification (e.g., methyl esters) increases lipophilicity, enhancing membrane permeability .
- Metal Chelation : The carboxylate group may bind metal ions (e.g., Zn²⁺), relevant to enzyme inhibition .
- 8-Fluoro Substitution :
Advanced: What strategies can be employed to resolve contradictions in reported biological activity data for 8-fluoro-2H-chromene-5-carboxylic acid across different studies?
Methodological Answer:
- Purity Validation : Re-analyze compounds via HPLC and LC-MS to confirm structural integrity .
- Assay Standardization : Use harmonized protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
- Meta-Analysis : Statistically compare datasets using tools like RevMan, accounting for variables like cell line heterogeneity or solvent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
